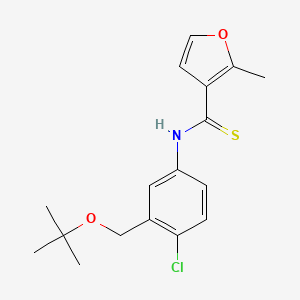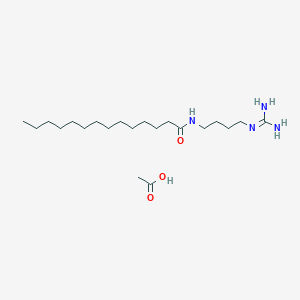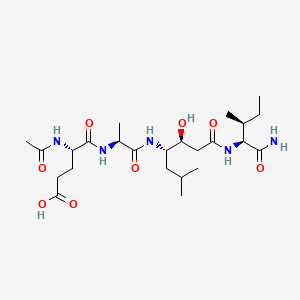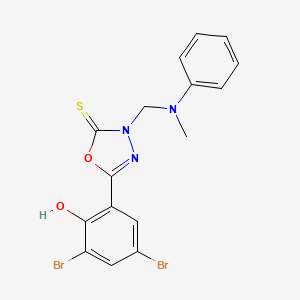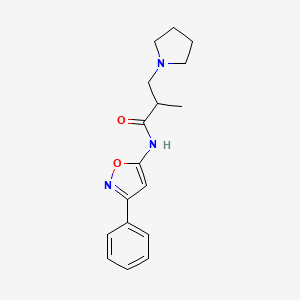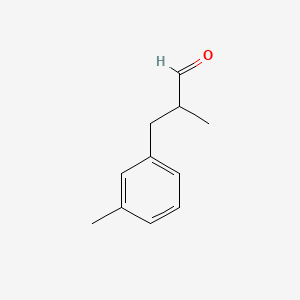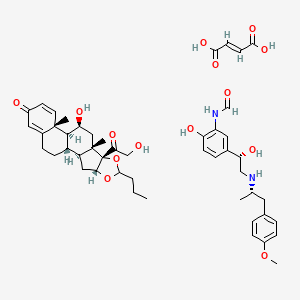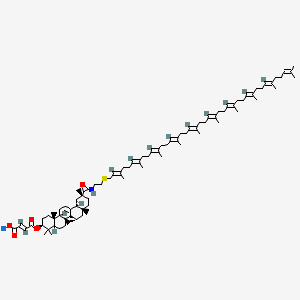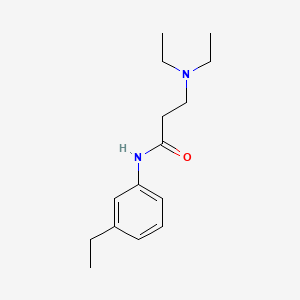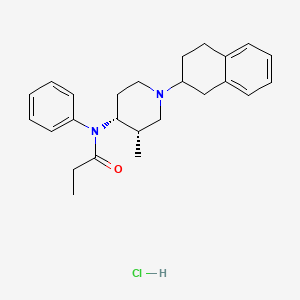
N-(4-(4-Hydroxyphenyl)piperazino)-1-methyl-4-imidazolesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-Hydroxyphenyl)piperazino)-1-methyl-4-imidazolesulfonamide is a complex organic compound that features a piperazine ring, a hydroxyphenyl group, and an imidazolesulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-Hydroxyphenyl)piperazino)-1-methyl-4-imidazolesulfonamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and continuous flow reactors to ensure high yield and purity. Techniques such as palladium-catalyzed cyclization and visible-light-promoted decarboxylative annulation have been employed to synthesize piperazine derivatives under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(4-Hydroxyphenyl)piperazino)-1-methyl-4-imidazolesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and imidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include bases like DBU, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the hydroxyphenyl group can lead to the formation of quinones, while reduction of the imidazolesulfonamide moiety can yield amines.
Aplicaciones Científicas De Investigación
N-(4-(4-Hydroxyphenyl)piperazino)-1-methyl-4-imidazolesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly as an anticancer and antiviral agent.
Mecanismo De Acción
The mechanism of action of N-(4-(4-Hydroxyphenyl)piperazino)-1-methyl-4-imidazolesulfonamide involves its interaction with specific molecular targets. The piperazine ring can act as a hydrogen bond donor/acceptor, facilitating interactions with receptors and enzymes. The hydroxyphenyl group can participate in redox reactions, while the imidazolesulfonamide moiety can interact with metal ions and other electrophilic species .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperazine derivatives such as:
Imatinib: Known for its use in cancer treatment.
Sildenafil: Widely used for the treatment of erectile dysfunction.
Quetiapine: An antipsychotic medication.
Uniqueness
What sets N-(4-(4-Hydroxyphenyl)piperazino)-1-methyl-4-imidazolesulfonamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties.
Propiedades
Número CAS |
137048-48-7 |
|---|---|
Fórmula molecular |
C14H18N4O3S |
Peso molecular |
322.39 g/mol |
Nombre IUPAC |
4-[4-(1-methylimidazol-4-yl)sulfonylpiperazin-1-yl]phenol |
InChI |
InChI=1S/C14H18N4O3S/c1-16-10-14(15-11-16)22(20,21)18-8-6-17(7-9-18)12-2-4-13(19)5-3-12/h2-5,10-11,19H,6-9H2,1H3 |
Clave InChI |
ILHDHRDACKXOSG-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(N=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


